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An Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique to study protein-

nucleic acid interactions. This method relies on the principle that a protein-DNA or protein-RNA

complex migrates more slowly than the free nucleic acid probe through a non-denaturing

polyacrylamide gel, causing a "shift" in the migration of the labeled probe.[1][2][3][4]

Traditionally, these probes were labeled with radioactive isotopes like ³²P. However, due to

safety concerns, handling restrictions, and the short half-life of radioisotopes, non-radioactive

labeling methods have become a preferred alternative.[1][5][6][7] Among these, the digoxigenin

(DIG) system offers a sensitive, stable, and safe option for labeling and detecting

oligonucleotides in EMSA.[5][6][7][8]

This application note provides detailed protocols for the 3'-end labeling of oligonucleotides with

digoxigenin-11-dideoxyuridine-triphosphate (DIG-11-ddUTP) and their subsequent use in a

chemiluminescent EMSA.

Principle of Digoxigenin (DIG) End-Labeling
The labeling process utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT), which

catalyzes the template-independent addition of a single DIG-11-ddUTP molecule to the 3'-

hydroxyl (-OH) end of an oligonucleotide.[9][10][11][12] Because dideoxynucleotides (ddUTP)

lack a 3'-OH group, the reaction terminates after the addition of a single labeled nucleotide.

This method is versatile and can be used for both single-stranded and double-stranded DNA,

regardless of whether the ends are blunt or have 5' or 3' overhangs.[9][11][13]
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Advantages of the DIG System for EMSA
Enhanced Safety: Completely eliminates the risks and regulatory burdens associated with

radioactive materials.[1][5][6][7]

Probe Stability: DIG-labeled oligonucleotides are highly stable and can be stored for at least

a year at -20°C without loss of function, in stark contrast to ³²P-labeled probes which have a

half-life of about two weeks.[5][6][14]

High Sensitivity: The chemiluminescent detection method provides sensitivity comparable to

that of radioactive probes.[5][6]

Labeling Specificity: The addition of a single DIG molecule at the 3'-end minimizes the risk of

interfering with the protein's binding to its recognition sequence.[9][10][11]

Experimental Workflow Overview
The overall process involves three main stages: labeling the oligonucleotide with DIG,

performing the binding reaction and electrophoretic separation, and finally, detecting the shifted

bands via chemiluminescence.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.researchgate.net/publication/364105554_Protocol_to_detect_nucleotide-protein_interaction_in_vitro_using_a_non-radioactive_competitive_electrophoretic_mobility_shift_assay
https://www.ou.edu/journals/dis/DIS83/Technique83/6tecKass/Kass.pdf
https://www.ou.edu/journals/dis/DIS83/Teach83/T2%20Kass/Kass.pdf
https://byjus.com/biology/difference-between-radioactive-and-nonradioactive-probes/
https://www.ou.edu/journals/dis/DIS83/Technique83/6tecKass/Kass.pdf
https://www.ou.edu/journals/dis/DIS83/Teach83/T2%20Kass/Kass.pdf
https://www.fgsc.net/fgn45/45meyer.html
https://www.ou.edu/journals/dis/DIS83/Technique83/6tecKass/Kass.pdf
https://www.ou.edu/journals/dis/DIS83/Teach83/T2%20Kass/Kass.pdf
https://www.jenabioscience.com/probes-epigenetics/dna-cdna-labeling/hapten-labeling-of-dna-cdna/desthio-biotin-digoxigenin-3-end-oligonucleotide-labeling-kits/app-002-dig-3-end-oligonucleotide-labeling-kit-with-digoxigenin-11-ddutp
https://www.cellco.com.br/marcacao-dna-rna-e-bio-moleculas/sondas-epigenetica/marcacao-de-dna-cdna/marcacao-hapteno-de-dna-cdna/kits-para-marcacao-biotina-digoxigenina-por-3-end-nucleotideos/app-002-dig-3-end-oligonucleotide-labeling-kit-with-digoxigenin-11-ddutp
https://www.jenabioscience.com/images/PDF/APP-002.0003.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Overall Experimental Workflow

Probe Preparation

EMSA

Detection

Oligonucleotide

DIG 3'-End Labeling

Annealing (optional)

DIG-Labeled Probe

Binding Reaction

Protein Extract

Native PAGE

Electroblotting

Blocking Membrane

Anti-DIG-AP Incubation

Chemiluminescent Detection

Signal Capture (Imager)

Click to download full resolution via product page

Caption: Overall Experimental Workflow.
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Quantitative Data Summary
For reproducible results, the concentration of each component in the labeling and binding

reactions is critical. The following tables provide recommended concentration ranges.

Table 1: DIG 3'-End Labeling Reaction Components

Component
Stock
Concentration

Volume for 20 µL
Reaction

Final
Concentration/Amo
unt

5x Reaction Buffer 5x 4 µL 1x

CoCl₂ Solution 25 mM 4 µL 5 mM

Annealed

Oligonucleotide

25 µM (100 pmol/4

µL)
1-4 µL 50 - 100 pmol

DIG-11-ddUTP 1 mM 1 µL 50 µM

Terminal Transferase

(TdT)
2.5 - 400 U/µL 1 µL 2.5 - 400 Units

Nuclease-Free Water - To 20 µL -

Note: Component

amounts are based on

typical kit protocols

and may require

optimization.[6][12]

Table 2: EMSA Binding Reaction Components
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Component
Stock
Concentration

Volume for 20 µL
Reaction

Final
Concentration/Amo
unt

5x-10x Binding Buffer 5x-10x 2-4 µL 1x

Nuclear/Cell Extract 1-5 µg/µL 1-5 µL 1-10 µg

Poly [d(I-C)] 1 µg/µL 1 µL 50 ng/µL

DIG-labeled Probe 10-50 fmol/µL 1 µL 10-50 fmol

Unlabeled Competitor

(Optional)
1-10 pmol/µL 1 µL

50-500 fold molar

excess

Nuclease-Free Water - To 20 µL -

Note: The optimal

amount of protein

extract and competitor

DNA must be

determined

empirically.[13][15]

Table 3: Comparison of Probe Labeling Methods
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Feature ³²P End-Labeling DIG End-Labeling

Label Radioactive Isotope (³²P) Digoxigenin Hapten

Safety
Hazardous, requires special

handling and disposal
Non-hazardous

Probe Half-Life ~14 days >1 year at -20°C

Detection Method Autoradiography
Chemiluminescence/Colorimet

ric

Detection Time Hours to days Minutes to hours

Sensitivity Very high
High, comparable to

radioactive

Source: Information compiled

from multiple sources.[4][5][6]

[7][16]

Experimental Protocols
Protocol 1: Annealing of Complementary
Oligonucleotides
If starting with two single-stranded, complementary oligonucleotides, they must first be

annealed to form a double-stranded probe.

In a microcentrifuge tube, combine 1 nmol of each complementary oligonucleotide.

Add annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl) to a final

volume of 50 µL.

Heat the mixture to 95°C for 10 minutes.

Allow the mixture to cool slowly to room temperature over 2-3 hours. This can be done by

turning off the heat block and leaving the tube in it.

The annealed, double-stranded oligonucleotide is now ready for labeling.
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Protocol 2: DIG 3'-End Labeling of Oligonucleotides
This protocol is for a standard 20 µL labeling reaction.

On ice, add the following reagents to a sterile microcentrifuge tube in the order listed:

Nuclease-free water to bring the final volume to 20 µL.

4 µL of 5x Reaction Buffer.

4 µL of 25 mM CoCl₂ solution.

100 pmol of the double-stranded oligonucleotide probe from Protocol 1.[6]

1 µL of 1 mM DIG-11-ddUTP solution.

1 µL of Terminal Transferase (TdT).

Mix the components gently by pipetting. Do not vortex.

Incubate the reaction at 37°C for 30-60 minutes.[6][10]

Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

(Optional but recommended) Precipitate the labeled DNA by adding 2 µL of 4 M LiCl and 60

µL of ice-cold 100% ethanol. Incubate at -70°C for 2 hours or -20°C overnight.[6]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the DNA.

Carefully remove the supernatant and resuspend the pellet in 20-50 µL of TE buffer (10 mM

Tris, 1 mM EDTA, pH 8.0).

The DIG-labeled probe is ready for use and can be stored at -20°C.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
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Principle of Competitive EMSA
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Caption: Principle of Competitive EMSA.

Set up the binding reactions in microcentrifuge tubes on ice. The total volume is typically 20

µL.

Add the following components in the specified order:

Nuclease-free water.

2 µL of 10x Binding Buffer (e.g., 200 mM HEPES-KOH pH 7.9, 600 mM KCl, 20 mM

EDTA, 20 mM DTT, 120% glycerol).

1 µL of 1 µg/µL Poly [d(I-C)] (a non-specific competitor to reduce non-specific binding).[13]

Nuclear or cell extract (start with 3-5 µg and optimize).

For competition assays, add the unlabeled competitor probe at this stage:

Specific Competitor: Add a 50 to 500-fold molar excess of the same oligonucleotide

sequence, but unlabeled. Incubate for 15 minutes at room temperature.[15]
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Non-specific/Mutant Competitor: Add an equivalent molar excess of an unrelated or

mutated oligonucleotide sequence to confirm binding specificity.

Add 1 µL of the DIG-labeled probe (typically 20-50 fmol).

Incubate the complete reaction mixture at room temperature for 15-30 minutes.

Add 2 µL of 6x Loading Dye (e.g., glycerol-based, without SDS).

Load the samples onto a 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

Run the gel at 10-15 V/cm in a cold room (4°C) until the loading dye has migrated

approximately two-thirds of the way down the gel.[17]

Protocol 4: Transfer and Chemiluminescent Detection
Transfer: After electrophoresis, electroblot the DNA from the gel to a positively charged nylon

membrane (e.g., Hybond-N+) at 380-400 mA for 45-60 minutes in 0.5x TBE buffer.[14]

Crosslinking: UV-crosslink the DNA to the membrane according to the manufacturer's

instructions for the crosslinker.

Blocking: Block the membrane by incubating it in 20 mL of blocking solution (e.g., 1x Maleic

Acid Buffer with 1% Blocking Reagent) for 30-60 minutes at room temperature with gentle

agitation.[5]

Antibody Incubation: Dilute the Anti-Digoxigenin-AP (Alkaline Phosphatase) conjugate

1:10,000 to 1:20,000 in blocking solution. Incubate the membrane in this solution for 30

minutes at room temperature.[5][18]

Washing: Wash the membrane twice for 15-20 minutes each in 100-200 mL of wash buffer

(e.g., Maleic Acid Buffer with 0.3% Tween 20).[5]

Equilibration: Equilibrate the membrane in 50 mL of detection buffer (e.g., 100 mM Tris-HCl,

pH 9.5, 100 mM NaCl) for 5 minutes.

Detection: Place the membrane on a clean, flat surface (like a sheet protector). Apply 1 mL

of a chemiluminescent substrate (e.g., CSPD® or CDP-Star®) evenly over the surface.
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Incubate for 5-10 minutes.

Signal Capture: Remove excess substrate and place the membrane in a plastic wrap or

sheet protector. Expose it to an X-ray film or a chemiluminescence imager to capture the

signal. Exposure times can range from 5 minutes to 1 hour depending on signal strength.[5]

Troubleshooting
Table 4: Common EMSA Problems and Solutions
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Problem Possible Cause(s) Suggested Solution(s)

No Signal or Weak Signal Inefficient probe labeling.

Check labeling efficiency via

dot blot against a labeled

control.[5][14]

Inefficient transfer to

membrane.

Verify transfer efficiency by

staining the gel with Ethidium

Bromide after transfer. Use a

positively charged nylon

membrane.[14][19]

Inactive protein or insufficient

amount.

Use fresh protein extract. Add

protease inhibitors. Increase

the amount of extract in the

binding reaction.[13][19]

Sub-optimal binding

conditions.

Optimize salt concentration

(KCl), glycerol, and MgCl₂ in

the binding buffer.[13][19]

High Background/Smears Too much protein extract.

Reduce the amount of protein

extract in the binding reaction.

[19]

Insufficient non-specific

competitor.

Increase the amount of Poly

[d(I-C)]. Try a different

competitor like sonicated

salmon sperm DNA.[13][19]

DNA-protein complexes

dissociated during

electrophoresis.

Run the gel at 4°C with cold

running buffer.[19]

Non-specific Bands
Protein binding to probe non-

specifically.

Increase the amount of non-

specific competitor DNA. Pre-

incubate the extract with the

competitor before adding the

labeled probe.[2][13][19]
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Shifted band is not reduced by

specific unlabeled competitor.

The observed shift is likely due

to a non-specific interaction.

Redesign the probe or

optimize binding conditions.

[15][19]

Shifted Band in Free Probe

Lane

Probe is not fully denatured or

has secondary structures.

This is a common artifact with

some kits. Ethanol precipitation

after labeling can help remove

unincorporated nucleotides

and other reagents that might

cause this.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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